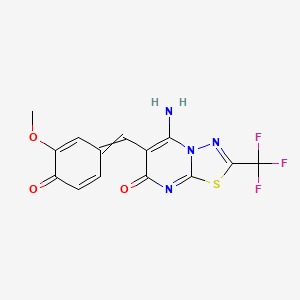![molecular formula C30H35KN2O8S2 B611057 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate CAS No. 1121756-11-3](/img/structure/B611057.png)
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate
Vue d'ensemble
Description
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is a water-soluble fluorescent dye belonging to the cyanine dye family. It is commonly used in biological and chemical research for its strong fluorescence properties, making it an excellent marker for various biomolecules. The compound is known for its high brightness, long excitation and emission wavelengths, and stability in aqueous solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate typically involves the introduction of sulfonic acid groups into the cyanine dye structure. This process can be divided into two main steps:
Formation of Sulfo-Cy3 Ester: The initial step involves the chemical reaction to introduce sulfonic acid groups into the Cy3 ester.
Hydrolysis to Form Sulfo-Cy3 Carboxylic Acid: The sulfo-Cy3 ester is then hydrolyzed to produce the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced under inert gas conditions (such as nitrogen or argon) and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Carbodiimides: Used to activate the carboxylic acid group for substitution reactions.
Aqueous Solutions: The compound is stable in both acidic and basic aqueous solutions, which is crucial for its use in biological applications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, activation with carbodiimides can lead to the formation of amide bonds with peptides or proteins .
Applications De Recherche Scientifique
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate is widely used in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate involves its strong fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it visible under fluorescence microscopy. The sulfonic acid groups enhance its water solubility and stability, allowing it to be used in various biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo Cy5 Carboxylic acids: Another member of the cyanine dye family with similar properties but different excitation and emission wavelengths.
Cy3 Carboxylic acids: Lacks the sulfonic acid groups, making it less water-soluble compared to 2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate.
Uniqueness
This compound stands out due to its high water solubility, strong fluorescence, and stability in various conditions. These properties make it particularly useful for biological applications where aqueous stability is crucial .
Propriétés
IUPAC Name |
2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOUQXJKNMUSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



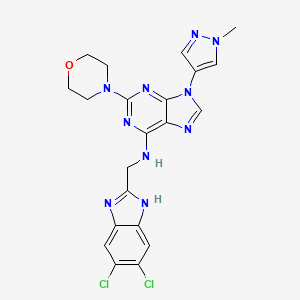
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
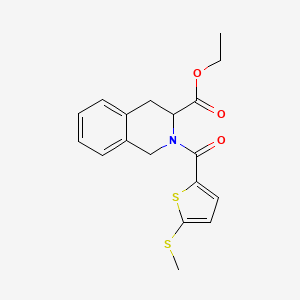
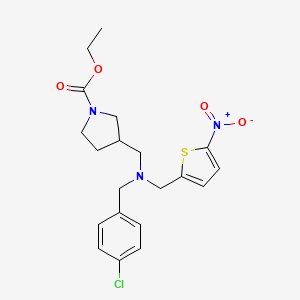
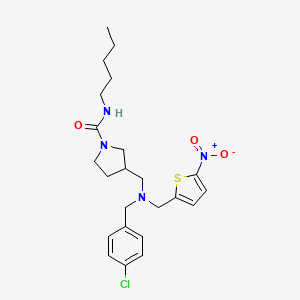
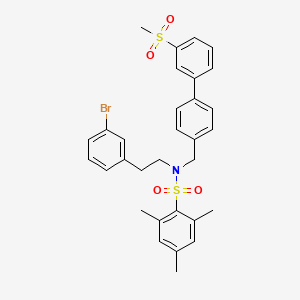
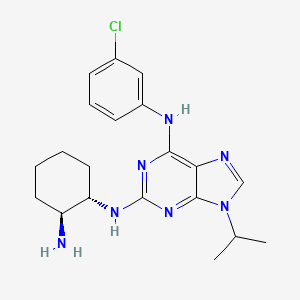
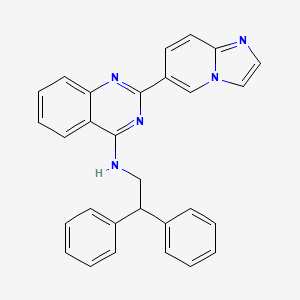
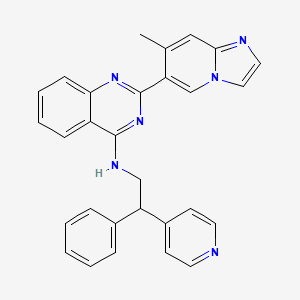
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
